In-Depth Technical Guide: (9R)-9-Isothiocyanato-Cinchonan (CAS 1333118-34-5) as a Privileged Scaffold in Asymmetric Organocatalysis
In-Depth Technical Guide: (9R)-9-Isothiocyanato-Cinchonan (CAS 1333118-34-5) as a Privileged Scaffold in Asymmetric Organocatalysis
Core Paradigm: The Evolution of Cinchona Organocatalysts
In the landscape of asymmetric synthesis, bifunctional organocatalysts have revolutionized the construction of chiral active pharmaceutical ingredients (APIs). At the heart of this revolution is (9R)-9-isothiocyanato-Cinchonan (CAS 1333118-34-5), a highly versatile, electrophilic chiral building block[1]. Unlike traditional cinchona alkaloids that rely solely on their native quinuclidine nitrogen for Brønsted base catalysis, this isothiocyanate derivative serves as a critical linchpin for synthesizing modular thiourea catalysts[2]. These catalysts concurrently activate both nucleophiles and electrophiles through highly organized transition states, enabling unprecedented enantioselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions[3].
Physicochemical Profiling
Understanding the physical and chemical properties of (9R)-9-isothiocyanato-Cinchonan is essential for maintaining its structural integrity during storage and synthetic application[1][4].
| Property | Specification / Value |
| Chemical Name | (9R)-9-isothiocyanato-Cinchonan |
| IUPAC Name | (1S,2R,4S,5R)-2-((R)-Isothiocyanato(quinolin-4-yl)methyl)-5-vinylquinuclidine |
| CAS Registry Number | 1333118-34-5 |
| Molecular Formula | C₂₀H₂₁N₃S |
| Molecular Weight | 335.47 g/mol |
| Appearance | Pale yellow to off-white solid |
| Diagnostic IR Band | ~2100 cm⁻¹ (Strong N=C=S stretching frequency) |
| Solubility | Highly soluble in THF, DCM, Toluene; Insoluble in water |
| Storage Conditions | 2–8 °C, strictly anhydrous (moisture-sensitive) |
Mechanistic Causality: The "Inverse" Synthesis Strategy
The structural genius of (9R)-9-isothiocyanato-Cinchonan lies in its role in the "inverse" synthesis strategy of bifunctional catalysts[2].
Historically, cinchona-thioureas were synthesized by reacting a 9-amino cinchona derivative with a commercially available aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)[3]. However, this traditional route severely limits the structural diversity of the thiourea hydrogen-bonding pocket, as complex or aliphatic isothiocyanates are notoriously unstable and difficult to isolate.
The Causality of the Scaffold: By installing the robust isothiocyanate group directly onto the sterically shielded C9 position of the cinchona scaffold (creating CAS 1333118-34-5), researchers inverted the synthetic paradigm[2]. This electrophilic scaffold can now be coupled with a vast library of complex, commercially available chiral amino alcohols, diamines, or polymer-supported amines[5]. This modularity allows drug development professionals to fine-tune the steric and electronic environment of the catalyst's chiral pocket to perfectly match specific transition-state requirements.
Step-by-Step Methodology: Modular Synthesis of Bifunctional Thioureas
To ensure maximum trustworthiness and reproducibility, the following protocol details the coupling of (9R)-9-isothiocyanato-Cinchonan with a complex chiral amine. This workflow is designed as a self-validating system , utilizing real-time spectroscopic feedback to eliminate guesswork.
Phase 1: Anhydrous Setup and Initiation
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Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry argon.
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Dissolution: Dissolve 1.0 equivalent of (9R)-9-isothiocyanato-Cinchonan in anhydrous Tetrahydrofuran (THF) (0.2 M concentration)[2].
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Nucleophile Addition: Slowly add 1.05 equivalents of the target primary amine (e.g., a chiral amino alcohol) dropwise at 0 °C to prevent exothermic degradation.
Phase 2: Reaction and Self-Validating Monitoring
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Propagation: Allow the reaction mixture to warm to ambient temperature and stir for 12–24 hours.
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Self-Validating Checkpoint (FT-IR): Withdraw a 0.1 mL aliquot, evaporate the THF, and analyze via FT-IR. The reaction is definitively complete when the intense N=C=S stretching band at ~2100 cm⁻¹ completely disappears. Causality: The isothiocyanate carbon is highly electrophilic; its conversion to a thiourea abolishes the cumulative double bond system, providing an absolute, binary indicator of reaction completion without relying on ambiguous TLC stains.
Phase 3: Isolation
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Concentration: Remove the THF under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (typically using an EtOAc/MeOH gradient) to isolate the pure bifunctional cinchona-thiourea catalyst[6].
Applications in Advanced Drug Development
Catalysts derived from (9R)-9-isothiocyanato-Cinchonan are utilized in highly specialized asymmetric transformations:
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Enantioselective Michael Additions: The thiourea moiety activates α,β-unsaturated ketones via double hydrogen bonding, while the quinuclidine nitrogen deprotonates the incoming nucleophile. This dual activation is critical for synthesizing chiral oxacyclic compounds like tetrahydropyrans, which are vital intermediates for bioactive APIs[6].
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Aza-Henry (Nitro-Mannich) Reactions: Facilitates the creation of β-nitroamines with near-perfect stereocontrol, serving as precursors to chiral diamines[3].
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Continuous Flow Amination: Recent advancements have immobilized these thiourea analogs onto linear polymers, allowing for the continuous flow synthesis of 4-amino-pyrazolone derivatives on a gram scale without catalyst degradation[5].
Mechanistic Visualization
Bifunctional catalytic cycle of a cinchona-thiourea catalyst derived from CAS 1333118-34-5.
References
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Boratyński, P. J., et al. "Cinchona Alkaloids: Synthesis and Uses." Scribd / Academic Archives. Available at: [Link]
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Kyoto University Research Information Repository. "Asymmetric Cycloetherifications by Bifunctional Aminothiourea Catalysts: The Importance of Hydrogen Bonding." Bulletin of the Chemical Society of Japan. Available at:[Link]
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The Journal of Organic Chemistry. "Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process." ACS Publications. Available at:[Link]
Sources
- 1. (9R)-9-isothiocyanato-Cinchonan | 1333118-34-5 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (9R) -9-изотиоцианато-цинчонан | 1333118-34-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
